

Gtp 14564 off-target effects in kinase assays

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Compound of Interest		
Compound Name:	Gtp 14564	
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Technical Support Center: GTP-14564

Welcome to the technical support center for GTP-14564. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing GTP-14564 effectively in kinase assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity of GTP-14564?

A1: GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs). [1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication mutant (ITD-FLT3), c-Kit, and c-Fms.[1][2] It also shows activity against PDGFRβ at slightly higher concentrations.[1] GTP-14564 is highly selective and displays minimal activity against a range of other kinases such as ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, and Akt, with IC50 values greater than 10 μM for these kinases.[1]

Q2: What is the mechanism of action for GTP-14564?

A2: GTP-14564 functions as a tyrosine kinase inhibitor.[3] Like many kinase inhibitors, it is understood to compete with ATP for binding to the kinase domain of its target enzymes.[4] By occupying the ATP-binding site, it prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade.[4] This inhibition of kinase activity can lead to the suppression of cell proliferation and the induction of apoptosis in cells dependent on the targeted kinases.[5]



Q3: We are observing a cellular phenotype that doesn't seem to be explained by the inhibition of FLT3, c-Kit, or c-Fms. Could this be an off-target effect?

A3: While GTP-14564 is highly selective, observing an unexpected phenotype warrants further investigation. Here are a few possibilities to consider before concluding it's a direct off-target effect:

- Downstream Effects of On-Target Inhibition: The inhibition of a primary target like FLT3 can have wide-ranging effects on cellular signaling that may not be immediately obvious. For example, inhibiting ITD-FLT3 has been shown to be essential for STAT5 activation, while wild-type FLT3 may primarily use the MAPK pathway.[2] The observed phenotype could be a secondary or tertiary effect of disrupting the primary signaling axis.
- Concentration-Dependent Effects: While highly selective at its IC50 concentrations for primary targets, using significantly higher concentrations of GTP-14564 could lead to the inhibition of less sensitive kinases. It is crucial to perform dose-response experiments to determine if the unexpected phenotype is only occurring at high concentrations of the inhibitor.
- Cell Line Specificity: The genetic background and signaling network of your specific cell line can influence its response to kinase inhibition. The phenotype you are observing might be unique to the cellular context you are studying.

For guidance on how to experimentally distinguish between on-target and off-target effects, please refer to the troubleshooting section below.

Kinase Inhibition Profile of GTP-14564

The following tables summarize the known inhibitory activity of GTP-14564 against various kinases.

Table 1: Primary Targets and Potency



Kinase Target	IC50 (μM)	Reference
c-Fms	0.3	[1]
c-Kit	0.3	[1]
FLT3	0.3	[1]
ITD-FLT3	0.3	[1]
PDGFRβ	1.0	[1]

Table 2: Kinases with Low to No Activity

Kinase Target	IC50 (μM)	Reference
ERK1	> 10	[1]
ERK2	> 10	[1]
EGFR	> 10	[1]
MEK1	> 10	[1]
HER2	> 10	[1]
Src	> 10	[1]
Abl	> 10	[1]
PKC	> 10	[1]
PKA	> 10	[1]
Akt	> 10	[1]

Troubleshooting Guide

Problem: Unexpected cellular phenotype observed after treatment with GTP-14564.

This guide will help you determine if the observed phenotype is due to an on-target effect, a direct off-target effect, or an experimental artifact.



Figure 1: Troubleshooting workflow for unexpected phenotypes.

Experimental ProtocolsProtocol 1: Western Blot for On-Target Validation

This protocol is designed to verify that GTP-14564 is inhibiting its intended target (e.g., FLT3) in a cellular context by assessing the phosphorylation status of the kinase or its downstream substrate (e.g., STAT5).

Materials:

- Cell line expressing the target kinase (e.g., MV4-11 for ITD-FLT3)
- GTP-14564
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Culture cells to approximately 80% confluency.
- Treat cells with a dose range of GTP-14564 (e.g., 0.1 μM, 0.3 μM, 1 μM, 10 μM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
- Lyse the cells on ice and quantify the protein concentration of the lysates.
- Separate 20-40 μg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.



- Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for the total protein (e.g., anti-total-FLT3) to confirm equal loading.

Protocol 2: In Vitro Kinase Assay

This is a general protocol for an in vitro kinase assay to measure the direct inhibitory effect of GTP-14564 on a purified kinase. Radiometric assays using [γ -32P]ATP are a traditional and robust method.

Materials:

- Purified recombinant kinase (e.g., FLT3, c-Kit)
- Kinase-specific substrate (e.g., a peptide substrate)
- GTP-14564
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM
 DTT)
- [y-32P]ATP
- ATP
- Phosphocellulose paper or other capture method
- Scintillation counter

Procedure:

• Prepare a master mix containing the kinase buffer, DTT, and the kinase substrate.



- Aliquot the master mix into reaction tubes.
- Add GTP-14564 at various concentrations to the tubes. Include a no-inhibitor control and a no-enzyme control.
- Add the purified kinase to each tube (except the no-enzyme control) and pre-incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding a mix of cold ATP and [y-32P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the reaction at 30°C for a time determined to be in the linear range of the assay (e.g., 20-30 minutes).
- Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
- Spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the paper multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of GTP-14564 and determine the IC50 value.



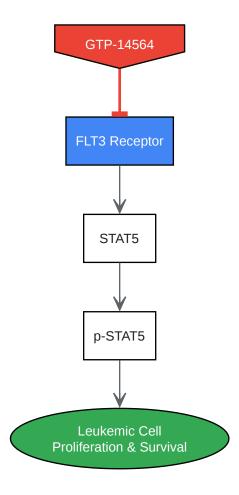
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Figure 2: Workflow for an in vitro radiometric kinase assay.

Signaling Pathway Context



GTP-14564 primarily targets the FLT3 signaling pathway, which is crucial in hematopoietic cell proliferation and survival. In acute myeloid leukemia (AML), an internal tandem duplication (ITD) mutation in FLT3 leads to its constitutive activation and reliance on downstream pathways like STAT5 for cell survival.



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Figure 3: Inhibition of the FLT3-STAT5 signaling pathway by GTP-14564.

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